molecular formula C9H10N4O2S B12881614 N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 21357-99-3

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No.: B12881614
CAS No.: 21357-99-3
M. Wt: 238.27 g/mol
InChI Key: SDLZOIALAMGPKA-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the nucleophilic substitution reaction between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. The reaction is carried out under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of the reaction are moderate, ranging from 50% to 62% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The primary reaction used in its synthesis.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the triazole ring.

    Substitution Reactions: These can occur at the triazole ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Sulfonyl chloride derivatives, acetonitrile, DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group on the triazole ring can lead to the formation of carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide stands out due to its dual potential in medicinal chemistry as both an antimalarial and anticancer agent. Its unique structure allows it to interact with different molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

21357-99-3

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C9H10N4O2S/c1-7-10-9(12-11-7)13-16(14,15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)

InChI Key

SDLZOIALAMGPKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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